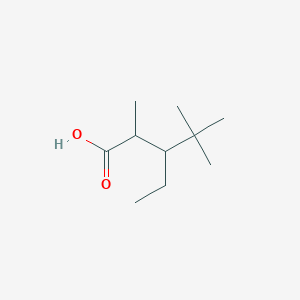

3-Ethyl-2,4,4-trimethylvaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,4,4-trimethylvaleric acid (ETVA) is a branched-chain fatty acid that has gained attention due to its unique chemical structure and potential therapeutic applications. ETVA is a carboxylic acid with a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol.

Scientific Research Applications

Catalytic Applications

3-Ethyl-2,4,4-trimethylvaleric acid has been explored in the field of catalysis. For instance, a study by Khaligh (2014) used a related compound, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst in the synthesis of polyhydroquinoline derivatives. This method was noted for its cleanliness, simplicity, and high yield over a short reaction time (Khaligh, 2014).

Organic Synthesis

In organic synthesis, compounds related to 3-ethyl-2,4,4-trimethylvaleric acid have been used in various reactions. For example, the synthesis of ethyl 3-methyl-2-trimethylsilyl-3-butenoate, which undergoes selective reactions with Lewis acid and carbonyl compounds, represents a form of gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).

Medical Applications

In the medical field, related compounds have been studied for their physico-mechanical properties, especially in the context of degradable polymers used for medical applications. Engelberg and Kohn (1991) characterized the properties of various degradable polymers, including poly(ortho esters), poly(glycolic acid), and poly(L-lactic acid), which are pertinent to medical applications (Engelberg & Kohn, 1991).

Polymerization Catalysts

3-Ethyl-2,4,4-trimethylvaleric acid and related compounds have also been investigated as catalysts in polymerization processes. For instance, boric acid and its derivatives were studied as catalysts for the synthesis of polymers like poly(e-caprolactone), demonstrating the potential of these compounds in polymerization reactions (Ren et al., 2015).

Biotechnological Production

In biotechnology, 3-ethyl-2,4,4-trimethylvaleric acid-related compounds have been utilized in the production of hydroxycarboxylic acids. Wu et al. (2007) engineered enzymes to increase the efficiency of converting 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid, highlighting the role of these compounds in the enzymatic production of industrially relevant chemicals (Wu et al., 2007).

properties

IUPAC Name |

3-ethyl-2,4,4-trimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-6-8(10(3,4)5)7(2)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCBETHEWXODOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,4,4-trimethylvaleric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)

![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2945895.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2945896.png)